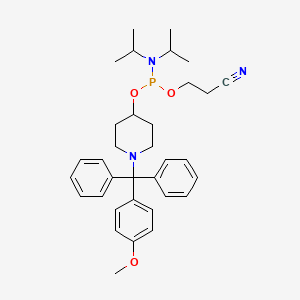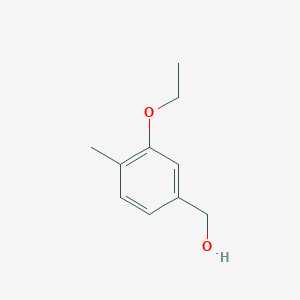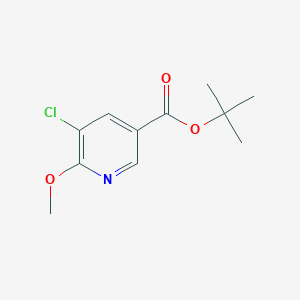
3-(1,3-Dioxolan-2-yl)-2-fluoro-5-iodobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Dioxolan-2-yl)-2-fluoro-5-iodobenzaldehyde is an organic compound that features a benzaldehyde core substituted with a fluorine atom, an iodine atom, and a 1,3-dioxolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxolan-2-yl)-2-fluoro-5-iodobenzaldehyde typically involves the formation of the 1,3-dioxolane ring through the reaction of a carbonyl compound with ethylene glycol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,3-Dioxolan-2-yl)-2-fluoro-5-iodobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine and iodine atoms can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: 3-(1,3-Dioxolan-2-yl)-2-fluoro-5-iodobenzoic acid.
Reduction: 3-(1,3-Dioxolan-2-yl)-2-fluoro-5-iodobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Applications De Recherche Scientifique
3-(1,3-Dioxolan-2-yl)-2-fluoro-5-iodobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-(1,3-Dioxolan-2-yl)-2-fluoro-5-iodobenzaldehyde depends on its specific application. In biological systems, the compound may interact with cellular components through its aldehyde group, forming covalent bonds with nucleophilic sites on proteins or nucleic acids. The fluorine and iodine atoms can also influence the compound’s reactivity and binding affinity to molecular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1,3-Dioxolan-2-yl)-2-fluorobenzaldehyde: Lacks the iodine atom, which may affect its reactivity and applications.
3-(1,3-Dioxolan-2-yl)-5-iodobenzaldehyde: Lacks the fluorine atom, which may influence its photophysical properties.
2-Fluoro-5-iodobenzaldehyde: Lacks the 1,3-dioxolane ring, which may affect its stability and reactivity.
Uniqueness
3-(1,3-Dioxolan-2-yl)-2-fluoro-5-iodobenzaldehyde is unique due to the combination of the 1,3-dioxolane ring, fluorine, and iodine atoms. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C10H8FIO3 |
|---|---|
Poids moléculaire |
322.07 g/mol |
Nom IUPAC |
3-(1,3-dioxolan-2-yl)-2-fluoro-5-iodobenzaldehyde |
InChI |
InChI=1S/C10H8FIO3/c11-9-6(5-13)3-7(12)4-8(9)10-14-1-2-15-10/h3-5,10H,1-2H2 |
Clé InChI |
AJNIRNSJFIEHBD-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)C2=CC(=CC(=C2F)C=O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[2-(2-amino-3-phenylpropanoyl)hydrazinyl]-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B14019474.png)

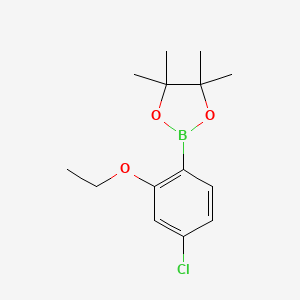
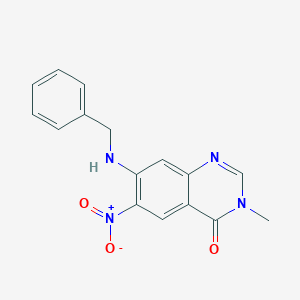

![2-Chloro-4-methylbenzo[h]quinoline](/img/structure/B14019512.png)
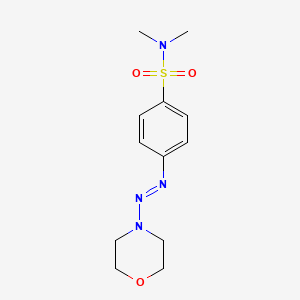
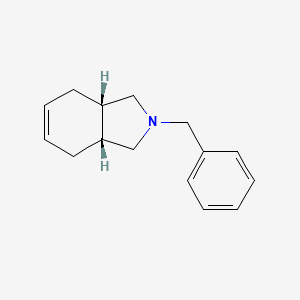
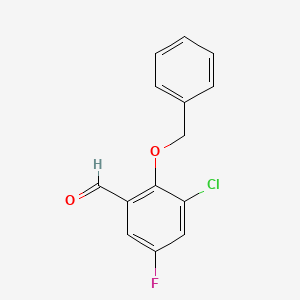
![4-[3,5-Dioxo-4-(phenylcarbamoyl)cyclohexyl]phenyl phenylcarbamate](/img/structure/B14019530.png)
